(Triethylsilyl)methyl phenoxyacetate
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Overview
Description
(Triethylsilyl)methyl phenoxyacetate is an organosilicon compound that features a phenoxyacetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Triethylsilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with (Triethylsilyl)methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Phenoxyacetic Acid+(Triethylsilyl)methyl Chloride→(Triethylsilyl)methyl phenoxyacetate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (Triethylsilyl)methyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The phenoxyacetate moiety can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl group.
Major Products:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyacetyl alcohol.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
(Triethylsilyl)methyl phenoxyacetate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
(Triethylsilyl)methyl phenoxyacetate can be compared with other silyl-protected esters such as:
- (Trimethylsilyl)methyl phenoxyacetate
- (Tert-butyldimethylsilyl)methyl phenoxyacetate
Uniqueness:
- Stability: this compound offers a balance between stability and reactivity, making it suitable for various synthetic applications.
- Reactivity: The triethylsilyl group provides steric hindrance, which can influence the reactivity of the compound in substitution reactions.
Comparison with Similar Compounds
- (Trimethylsilyl)methyl phenoxyacetate: Offers higher reactivity but lower stability.
- (Tert-butyldimethylsilyl)methyl phenoxyacetate: Provides greater stability but may be less reactive in certain conditions.
Properties
CAS No. |
74789-40-5 |
---|---|
Molecular Formula |
C15H24O3Si |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
triethylsilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C15H24O3Si/c1-4-19(5-2,6-3)13-18-15(16)12-17-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI Key |
WLRNODHLACMAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)COC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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